

# N-Aminofluorescein CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Aminofluorescein*

Cat. No.: *B2550128*

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## N-Aminofluorescein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Aminofluorescein**, a fluorescent probe with significant applications in biological research and diagnostics. This document outlines its chemical properties, experimental applications, and relevant protocols.

## Core Properties of N-Aminofluorescein

**N-Aminofluorescein** is a fluorescein hydrazide distinguished by its spiro form.<sup>[1]</sup> This structural feature is central to its function as a highly selective and sensitive fluorescent probe, particularly for the detection of cupric ions ( $\text{Cu}^{2+}$ ).<sup>[1][2][3]</sup>

Property	Value	Reference
CAS Number	98907-26-7	[1][2][3]
Molecular Weight	346.34 g/mol	[1][2][3]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	[1][3]
Appearance	Off-white to light yellow solid	[1][3]
Solubility	Soluble in DMSO (50mg/ml)	[3]
Excitation Maximum (λ <sub>ex</sub> )	495 nm	[1][2]
Emission Maximum (λ <sub>em</sub> )	516 nm	[1][2]

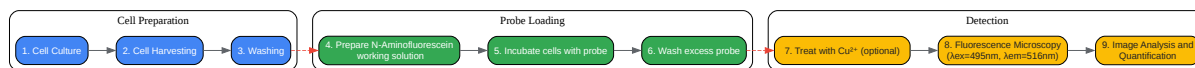
## Mechanism of Action and Applications

**N-Aminofluorescein**'s primary application lies in its ability to selectively detect Cu<sup>2+</sup> ions in biological systems.[1][2][3] The molecule consists of a fluorescein moiety for fluorescence and a hydrazide group that specifically recognizes and binds to Cu<sup>2+</sup>. [1] This interaction with copper ions induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity, allowing for the direct visualization and quantification of Cu<sup>2+</sup> in cellular environments.[1]

The exocyclic amino group in its structure also allows for versatile chemical reactivity, making it a valuable building block for designing more complex redox-sensitive probes, labeling reagents, and diagnostic sensors.[2][3]

## Experimental Workflow: Detection of Intracellular Cu<sup>2+</sup>

The following diagram outlines a generalized workflow for the detection of intracellular copper ions using **N-Aminofluorescein**.



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Workflow for intracellular Cu<sup>2+</sup> detection.

## Experimental Protocol: Fluorometric Detection of Cu<sup>2+</sup>

This protocol provides a general guideline for the use of **N-Aminofluorescein** as a fluorescent probe for Cu<sup>2+</sup>. It should be adapted based on specific experimental needs.

Materials:

- **N-Aminofluorescein**
- Dimethyl sulfoxide (DMSO)
- HEPES buffer (or other suitable biological buffer, pH 7.4)
- Cu<sup>2+</sup> standard solution
- Cells or biological sample of interest
- Fluorescence spectrophotometer or microplate reader

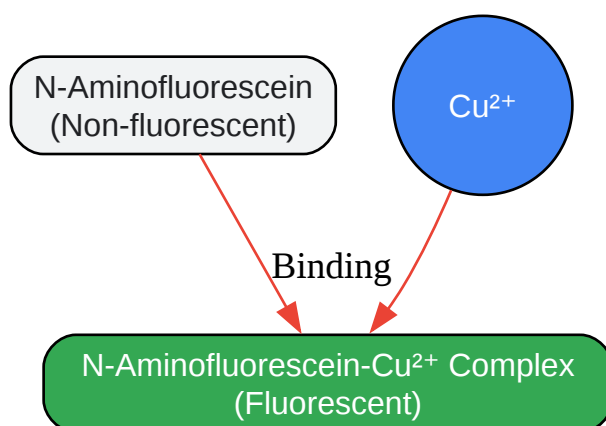
Procedure:

- Preparation of **N-Aminofluorescein** Stock Solution: Dissolve **N-Aminofluorescein** in high-quality DMSO to prepare a stock solution (e.g., 1 mM). Store protected from light at 4°C for short-term use or -20°C for long-term storage.

- **Preparation of Working Solution:** Dilute the stock solution in the desired buffer (e.g., 70% aqueous HEPES buffer, pH 7.4) to the final working concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.
- **Sample Preparation:** Prepare the biological samples (e.g., cell culture, tissue homogenates) in the same buffer.
- **Incubation:** Add the **N-Aminofluorescein** working solution to the samples and incubate for a sufficient time to allow for probe loading. Incubation time and temperature should be optimized for the specific cell type or sample.
- **Fluorescence Measurement:** After incubation, measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader with excitation set to approximately 495 nm and emission set to approximately 516 nm.
- **Quantification (Optional):** To quantify  $\text{Cu}^{2+}$  concentration, a standard curve can be generated by measuring the fluorescence intensity of known concentrations of  $\text{Cu}^{2+}$  in the presence of the **N-Aminofluorescein** probe.

## Signaling Pathway Visualization

The interaction of **N-Aminofluorescein** with  $\text{Cu}^{2+}$  can be represented as a simple signaling event.



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- To cite this document: BenchChem. [N-Aminofluorescein CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2550128#n-aminofluorescein-cas-number-and-molecular-weight]

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